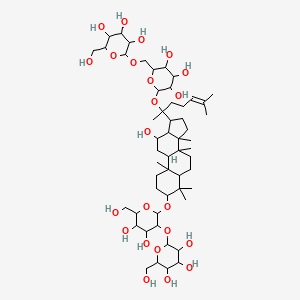

Ginsenoside rb1

説明

ジンセノサイドRb1は、ジンセノサイドファミリーに属する化学化合物であり、人参として知られるパナックス属の植物に含まれています。この化合物は、抗癌、免疫調節、抗炎症、抗アレルギー、抗アテローム性動脈硬化、降圧、抗糖尿病効果など、潜在的な健康上の利点があることで知られています。 また、抗ストレス作用と中枢神経系への影響も示しています .

準備方法

合成経路と反応条件: ジンセノサイドRb1は、さまざまな方法で合成することができます。1つのアプローチには、ジンセノサイドRb1-PLGAナノ粒子を調製するために、エマルジョン溶媒蒸発法を使用することが含まれます。 最適な調製プロセスには、プラケット・バーマン計画とボックス・ベンケン実験を組み合わせたものが含まれます . 別の方法には、エチレンジアミンを用いたジンセノサイドRb1炭素量子ドットの熱水合成があります .

工業的生産方法: ジンセノサイドRb1の工業的生産は、しばしばバイオ変換プロセスを含みます。 たとえば、ジンセノサイドRb1は、酵素反応によってジンセノサイドCKなどの他のジンセノサイドにバイオ変換できます . このプロセスは、通常、特定のpHと温度条件で部分的に精製された酵素を使用することを伴います .

化学反応の分析

反応の種類: ジンセノサイドRb1は、酸化、還元、置換など、さまざまな化学反応を起こします。 それは、脱グリコシル化、二重結合の飽和、水酸化によってバイオ変換されます .

一般的な試薬と条件: ジンセノサイドRb1を含む反応で使用される一般的な試薬には、バイオ変換用の酵素、熱水合成用のエチレンジアミン、エマルジョン溶媒蒸発用の溶媒があります .

主な生成物: ジンセノサイドRb1の反応から生成される主な生成物には、ジンセノサイドCK、ジンセノサイドRd、およびその他の希少なジンセノサイドがあります .

4. 科学研究の応用

ジンセノサイドRb1は、幅広い科学研究の応用があります。

科学的研究の応用

Neurological Disorders

Ginsenoside Rb1 has been extensively studied for its neuroprotective effects, particularly in the context of neurological disorders such as epilepsy, Parkinson's disease, and ischemic stroke.

Case Studies

- A systematic review highlighted this compound's efficacy in improving neurological functions post-ischemic stroke through mechanisms such as reducing infarct size and enhancing blood-brain barrier integrity .

- In animal models of traumatic brain injury, this compound administration significantly improved recovery outcomes by mitigating neuronal damage and promoting regeneration .

Data Table: Effects of this compound on Neurological Disorders

| Disorder | Mechanism of Action | Key Findings |

|---|---|---|

| Epilepsy | Anti-inflammatory, neuroprotection | Reduced seizure frequency in animal models |

| Parkinson's Disease | Anti-apoptotic, enhances dopamine release | Improved motor function in preclinical studies |

| Ischemic Stroke | Reduces infarct size, enhances neurogenesis | Improved neurological scores post-treatment |

Cardiovascular Health

This compound has shown potential in treating cardiovascular diseases, particularly atherosclerosis.

Case Studies

- A recent study utilized network pharmacology to identify 17 potential therapeutic targets for this compound in atherosclerosis. The findings suggest that it effectively modulates multiple signaling pathways to exert its protective effects on vascular health .

Data Table: Effects of this compound on Cardiovascular Health

| Condition | Mechanism of Action | Key Findings |

|---|---|---|

| Atherosclerosis | Inhibits vascular cell proliferation | Reduced plaque formation in animal models |

Metabolic Disorders

This compound has been recognized for its anti-diabetic properties.

Case Studies

- An investigation into the effects of this compound on diabetic mice revealed significant improvements in glycemic control and alterations in gut microbiota, suggesting a complex interplay between metabolic regulation and microbiome health .

Data Table: Effects of this compound on Metabolic Disorders

| Condition | Mechanism of Action | Key Findings |

|---|---|---|

| Diabetes | Improves insulin sensitivity | Enhanced glucose metabolism and altered gut microbiota |

Gut Microbiome Modulation

Recent studies have highlighted the role of this compound in modulating gut microbiota.

Case Studies

- Research demonstrated that supplementation with this compound not only improved metabolic parameters but also positively influenced gut microbial diversity, indicating its potential as a therapeutic agent for gut-related disorders .

Data Table: Effects of this compound on Gut Microbiome

| Parameter | Mechanism of Action | Key Findings |

|---|---|---|

| Gut Microbiota | Alters microbial composition | Increased abundance of beneficial bacteria |

作用機序

ジンセノサイドRb1は、複数の経路を通じてその効果を発揮します。 それは、ミトコンドリアにおける活性酸素種のレベルを調節し、スーパーオキシドジスムターゼとグルタチオンの発現を上方制御し、マロンジアルデヒド、一酸化窒素、NADPH、NOXの発現を下方制御します . また、IkB-αを制御してNF-κBダイマーの形成を防ぎ、SIRT1を活性化することで炎症を軽減し、抗炎症因子の産生を誘導し、HMGB1炎症シグナルを抑制します .

6. 類似の化合物との比較

ジンセノサイドRb1は、その特定の化学構造と健康上の利点から、ジンセノサイドの中でユニークです。類似の化合物には以下が含まれます。

ジンセノサイドRg1: 抗健忘効果と抗老化効果があることで知られています.

ジンセノサイドCK: ジンセノサイドRb1のバイオ変換生成物であり、潜在的な治療効果があります.

ジンセノサイドRd: 同様の健康上の利点を持つ別のバイオ変換生成物です.

ジンセノサイドRb1は、その幅広い健康上の利点と、科学研究および産業用途における広範な使用により際立っています。

類似化合物との比較

Ginsenoside Rb1 is unique among ginsenosides due to its specific chemical structure and health benefits. Similar compounds include:

Ginsenoside Rg1: Known for its anti-amnestic and anti-aging effects.

Ginsenoside CK: A biotransformation product of this compound with potential therapeutic effects.

Ginsenoside Rd: Another biotransformation product with similar health benefits.

This compound stands out due to its comprehensive range of health benefits and its extensive use in scientific research and industrial applications.

生物活性

Ginsenoside Rb1 (GsRb1) is a significant bioactive compound derived from Panax ginseng, known for its diverse pharmacological properties. This article delves into the biological activities of GsRb1, focusing on its neuroprotective effects, anti-diabetic properties, and mechanisms of action supported by various studies.

Neuroprotective Effects

GsRb1 has garnered attention for its potential in treating neurological disorders due to its ability to cross the blood-brain barrier and exert neuroprotective effects. Key findings include:

- Anti-inflammatory Properties : GsRb1 reduces inflammation by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and promoting the production of anti-inflammatory cytokines such as IL-4, IL-10, and IL-13. It also decreases pro-inflammatory cytokines like IL-1β and TNF-α .

- Antioxidant Activity : GsRb1 demonstrates significant antioxidant capabilities by scavenging reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH) .

- Anti-apoptotic Mechanisms : The compound inhibits apoptosis through various pathways, including the downregulation of caspase-3 and modulation of proteins such as Bcl-2 and Bcl-XL, which are crucial for cell survival .

Table 1: Summary of Neuroprotective Mechanisms of this compound

Anti-Diabetic Properties

GsRb1 has been studied for its role in glucose metabolism and insulin sensitivity:

- Improvement in Insulin Sensitivity : In animal models, GsRb1 administration improved insulin sensitivity in high-fat diet-induced obesity mice. It was associated with changes in gut microbiota composition, indicating a potential link between gut health and metabolic regulation .

- Glucose Uptake Stimulation : Research shows that GsRb1 enhances glucose uptake in adipocytes and myotubes by promoting the translocation of glucose transporters GLUT1 and GLUT4 to the cell membrane. This effect is dose-dependent, with significant increases observed at concentrations as low as 0.01 mM .

Table 2: Effects of this compound on Glucose Metabolism

| Parameter | Effect | Reference |

|---|---|---|

| Insulin Sensitivity | Improved in HFD-induced mice | |

| Glucose Uptake | Increased GLUT1/GLUT4 translocation |

Case Studies and Clinical Evidence

Several studies have highlighted the potential clinical applications of GsRb1:

- Ischemic Stroke : A systematic review indicated that GsRb1 may help reduce brain edema and improve neurological outcomes post-stroke through its neuroprotective mechanisms .

- Diabetes Management : Clinical evidence suggests that ginseng extracts containing GsRb1 can be beneficial in managing type 2 diabetes by improving glycemic control and influencing gut microbiota .

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O23/c1-23(2)10-9-14-54(8,77-48-44(69)40(65)37(62)29(74-48)22-70-46-42(67)38(63)34(59)26(19-55)71-46)24-11-16-53(7)33(24)25(58)18-31-51(5)15-13-32(50(3,4)30(51)12-17-52(31,53)6)75-49-45(41(66)36(61)28(21-57)73-49)76-47-43(68)39(64)35(60)27(20-56)72-47/h10,24-49,55-69H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,46+,47-,48-,49-,51-,52+,53+,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYPWOGIYAIIPV-JBDTYSNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316929 | |

| Record name | Ginsenoside Rb1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1109.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41753-43-9 | |

| Record name | Ginsenoside Rb1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41753-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rb1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041753439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginsenoside Rb1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ginsenoside Rb1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-O-β-glucopyranosyl-(3β,12β)-20-[(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-12-hydroxydammar-24-en-3-yl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GINSENOSIDE RB1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7413S0WMH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。